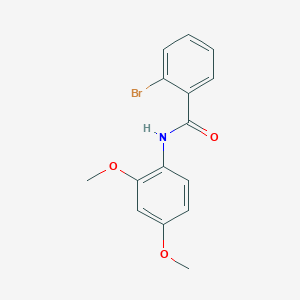

2-bromo-N-(2,4-dimethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

2-bromo-N-(2,4-dimethoxyphenyl)benzamide and related compounds have been synthesized through various methods. For instance, a green synthesis method involves the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. This process is noted for its simplicity and efficiency, allowing easy separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure, including X-ray structure characterization and Hirshfeld surface analysis, of antipyrine-like derivatives such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, demonstrates complex intermolecular interactions stabilized mainly by hydrogen bonds and π-interactions. These studies reveal the compound's solid-state structure and highlight the relevance of electrostatic energy contributions to molecular stability (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical properties, such as reactivity with FGFR1 inhibitors, are explored in derivatives of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. These compounds, particularly C9, have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines, indicating their significant biological activity and potential therapeutic applications. The compound C9's effectiveness is attributed to its ability to arrest the cell cycle and induce apoptosis, alongside inhibiting phosphorylation of specific proteins (Xie et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been characterized through various techniques including NMR, EI-MS, and FT-IR. The crystal structure analysis further provides insights into the supramolecular packing array, involving N–H⋯O hydrogen bonds and C-Br⋯π intermolecular interactions. These findings contribute to understanding the compound's physical characteristics and potential applications based on its structure (Polo et al., 2019).

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Properties

Research has explored the synthesis and biological evaluation of bromophenols, including derivatives similar to 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. These compounds have shown significant inhibitory activity against human cytosolic carbonic anhydrase II (hCA II), suggesting potential applications in treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

FGFR1 Inhibitors for Cancer Therapy

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed, synthesized, and evaluated as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. Promising compounds from this research inhibited several non-small cell lung cancer (NSCLC) cell lines, suggesting their potential as lead compounds for developing new cancer therapies (Xie et al., 2018).

Green Synthesis of Derivatives

The green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, involving 2-bromoacethophenone, highlights an environmentally friendly approach to synthesizing a broad range of compounds that could have various applications in drug development and other areas of chemistry (Sabbaghan & Hossaini, 2012).

Antipsychotic Agents Development

Research into the synthesis and antidopaminergic properties of specific bromo-dimethoxybenzamide compounds has identified potential antipsychotic agents. These studies provide insights into the structural requirements for dopamine D-2 receptor interaction, offering a path toward developing new treatments for psychiatric disorders (Högberg et al., 1990).

Structural and Theoretical Studies

The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized for potential use in the synthesis of phenanthridinone, demonstrate the compound's structural characteristics and reactivity. Such studies are crucial for understanding the properties of new synthetic compounds and their potential applications in medicinal chemistry and material science (Polo et al., 2019).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWDIJYACWRRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968281 |

Source

|

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethoxyphenyl)benzamide | |

CAS RN |

5353-82-2 |

Source

|

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)